Cas no 74709-08-3 ((2S)-1-Phenylbutan-2-ol)
(2S)-1-Phenylbutan-2-ol structure
Product Name:(2S)-1-Phenylbutan-2-ol
Numero CAS:74709-08-3
MF:C10H14O
MW:150.217563152313
CID:540629
PubChem ID:5325533
Update Time:2025-06-13
(2S)-1-Phenylbutan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanol, a-ethyl-, (S)-
- (2S)-1-phenylbutan-2-ol
- (S)-1-Phenylbutan-2-ol
- (s)-1-phenyl-2-butanol
- NE27073
- Z1696823952
- (2S)-1-Phenylbutan-2-ol
-
- Inchi: 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1
- Chiave InChI: LYUPJHVGLFETDG-JTQLQIEISA-N
- Sorrisi: O[C@@H](CC)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 150.104
- Massa monoisotopica: 150.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 20.2
(2S)-1-Phenylbutan-2-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S681765-10mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S681765-50mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 50mg |
$ 250.00 | 2022-06-03 | ||
| TRC | S681765-100mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 100mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-91692-0.05g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.05g |
$226.0 | 2024-05-21 | |
| Enamine | EN300-91692-0.1g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.1g |
$337.0 | 2024-05-21 | |
| Enamine | EN300-91692-0.25g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.25g |
$481.0 | 2024-05-21 | |
| Enamine | EN300-91692-0.5g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.5g |
$758.0 | 2024-05-21 | |
| Enamine | EN300-91692-1.0g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 1.0g |
$971.0 | 2024-05-21 | |
| Enamine | EN300-91692-2.5g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 2.5g |
$1903.0 | 2024-05-21 | |
| Enamine | EN300-91692-5.0g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 5.0g |
$2816.0 | 2024-05-21 |
(2S)-1-Phenylbutan-2-ol Letteratura correlata
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
74709-08-3 ((2S)-1-Phenylbutan-2-ol) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso